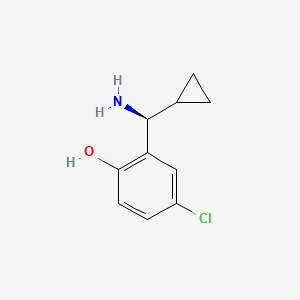
2-(tert-Butyl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)pyridine hydrochloride is an organic compound with the molecular formula C9H14ClN. It is a derivative of pyridine, where a tert-butyl group is attached to the second position of the pyridine ring. This compound is commonly used in organic synthesis and as a ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)pyridine hydrochloride typically involves the alkylation of pyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 2-(tert-Butyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide, sodium cyanide, sodium alkoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: 2-(tert-Butyl)pyridine N-oxide.
Reduction: 2-(tert-Butyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-(tert-Butyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(tert-Butyl)pyridine hydrochloride largely depends on its role as a ligand or reactant in chemical reactions. As a ligand, it coordinates with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and oxidation.
類似化合物との比較
2-(tert-Butyl)pyridine: The parent compound without the hydrochloride group.
4-(tert-Butyl)pyridine: A positional isomer where the tert-butyl group is attached to the fourth position of the pyridine ring.
2-(tert-Butyl)pyridine N-oxide: The oxidized form of 2-(tert-Butyl)pyridine.
Uniqueness: 2-(tert-Butyl)pyridine hydrochloride is unique due to its ability to form stable complexes with a variety of metal ions, making it a valuable ligand in coordination chemistry. Its hydrochloride form enhances its solubility in polar solvents, which is advantageous in many synthetic applications.
特性
分子式 |
C9H14ClN |
|---|---|
分子量 |
171.67 g/mol |
IUPAC名 |
2-tert-butylpyridine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-9(2,3)8-6-4-5-7-10-8;/h4-7H,1-3H3;1H |
InChIキー |
IIKRNWAJEGWVFA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)





![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)

![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)



![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
